molecular formula C20H17F3N4S B286718 6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B286718
M. Wt: 402.4 g/mol
InChI Key: VHFRGIYRTFNBEN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is a chemical compound with potential applications in scientific research. This compound belongs to the class of triazolothiadiazoles and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood. However, it has been suggested that this compound may act by inhibiting the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. It may also act by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been found to exhibit various biochemical and physiological effects. This compound has been reported to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been found to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. In addition, this compound has been reported to induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

The advantages of using 6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole in lab experiments include its potential anti-inflammatory, anti-cancer, and anti-tumor properties. It can also be used to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase. However, the limitations of using this compound in lab experiments include its unknown mechanism of action and potential toxicity.

Future Directions

In the future, further research can be conducted to fully understand the mechanism of action of 6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. This compound can also be further studied for its potential applications in treating neurodegenerative diseases such as Alzheimer's disease. In addition, future research can focus on developing analogs of this compound with improved pharmacological properties.

Synthesis Methods

6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been synthesized using various methods. One of the methods involves the reaction of 4-tert-butylphenylhydrazine with 3-(trifluoromethyl)benzyl isothiocyanate to form the corresponding thiourea. This thiourea then reacts with 2-azido-1-(3-trifluoromethylphenyl)ethanone to form the target compound.

Scientific Research Applications

6-(4-Tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has potential applications in scientific research. This compound has been found to exhibit anti-inflammatory, anti-cancer, and anti-tumor properties. It has also been reported to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase, which are associated with neurodegenerative diseases such as Alzheimer's disease.

properties

Molecular Formula

C20H17F3N4S

Molecular Weight

402.4 g/mol

IUPAC Name

6-(4-tert-butylphenyl)-3-[3-(trifluoromethyl)phenyl]-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C20H17F3N4S/c1-19(2,3)14-9-7-12(8-10-14)17-26-27-16(24-25-18(27)28-17)13-5-4-6-15(11-13)20(21,22)23/h4-11H,1-3H3

InChI Key

VHFRGIYRTFNBEN-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)C4=CC(=CC=C4)C(F)(F)F

Origin of Product

United States

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